(Z)-5-((3-(4-(allyloxy)-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
(Z)-5-((3-(4-(Allyloxy)-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound featuring a pyrazole core fused with thiazolo[3,2-b][1,2,4]triazole and substituted with an allyloxy group at the 4-position of the phenyl ring. Its molecular complexity arises from the conjugation of multiple aromatic systems, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
(5Z)-5-[[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2S/c1-3-11-31-20-10-9-17(12-16(20)2)22-18(14-28(27-22)19-7-5-4-6-8-19)13-21-23(30)29-24(32-21)25-15-26-29/h3-10,12-15H,1,11H2,2H3/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUKWPGVMZGCRD-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC=N4)S3)C5=CC=CC=C5)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC=N4)S3)C5=CC=CC=C5)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-5-((3-(4-(allyloxy)-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research studies to present a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the condensation of thiazolo[3,2-b][1,2,4]triazol-6(5H)-one with a pyrazole derivative. The general procedure includes:
- Preparation of Pyrazole Derivative : The pyrazole framework is constructed through cyclization reactions involving phenyl hydrazine and appropriate carbonyl compounds.
- Formation of Thiazolo Structure : The thiazolo moiety is introduced via cyclization reactions involving thioamide derivatives.
- Final Condensation : The final product is obtained through a methylene bridge formation between the two heterocyclic systems.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar compounds containing pyrazole and thiazole moieties. For instance, derivatives with allyloxy groups have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans and Aspergillus fumigatus .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| Compound A | Staphylococcus aureus | Significant |
| Compound B | Escherichia coli | Moderate |
| Compound C | Candida albicans | High |
Anticancer Activity
The anticancer potential of related pyrazole derivatives has been extensively studied. For example, compounds with similar structural features have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). One study reported an IC50 value of 2.13 µM against MCF-7 cells for a closely related compound .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 2.13 ± 0.80 |
| SiHa | 4.34 ± 0.98 |
| PC-3 | 4.46 ± 0.53 |
The mechanism underlying the biological activity of these compounds often involves interaction with specific proteins or enzymes. For instance, molecular docking studies suggest that pyrazole derivatives can bind to the colchicine site on tubulin, inhibiting tubulin polymerization which is crucial for cell division . This interaction leads to apoptosis in cancer cells while sparing normal cells.
Case Studies
A notable case study involved the synthesis and testing of a series of pyrazole-thiazole conjugates which exhibited potent antimicrobial and anticancer activities. The study highlighted that modifications in the allyloxy group significantly affected the biological activity, underscoring the importance of structural optimization in drug design .
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs differ in substituents on the phenyl and heterocyclic moieties. A comparative analysis is summarized in Table 1.
Table 1: Structural Comparison of Target Compound and Analogs
| Compound Name / ID | Substituents on Phenyl Ring | Heterocyclic Core | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 4-Allyloxy, 3-methyl | Thiazolo[3,2-b][1,2,4]triazol-6-one | ~476.5 (estimated) |
| (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo... | 4-Ethoxy, 3-methyl | Thiazolo[3,2-b][1,2,4]triazol-6-one | 510.56 |
| 4-[(Z)-(2-Furyl)(2-naphthylamino)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | 2-Naphthylamino, 2-furyl | Pyrazol-5(4H)-one | 423.46 |
| (4Z)-4-[(Cyclopropylamino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Cyclopropylamino | Pyrazol-5(4H)-one | 331.40 |
Key Observations :
- Alkoxy vs.
- Heterocyclic Core : Thiazolo-triazole hybrids (target compound and ) exhibit greater molecular rigidity than pyrazol-5(4H)-one derivatives (–7), which could influence metabolic stability .
Physicochemical Properties
- Lipophilicity : The allyloxy group in the target compound likely increases lipophilicity (logP ~3.5–4.0, estimated) compared to ethoxy (logP ~2.8–3.2) or methoxy (logP ~2.5) substituents, favoring membrane permeability .
- Thermal Stability : Pyrazole-thiazolo-triazole hybrids (e.g., ) typically show higher melting points (>200°C) due to extended π-stacking, whereas pyrazol-5(4H)-one derivatives () melt at lower temperatures (~150–180°C) .
Q & A
Q. What are the critical steps and conditions for synthesizing the compound with high purity?
The synthesis typically involves multi-step reactions, including:
- Thiazolo-triazole core formation : Condensation of thioamides with aldehydes under reflux conditions (e.g., THF or ethanol at 70–80°C) .
- Pyrazole substitution : Coupling via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling to introduce phenyl and allyloxy-methylphenyl groups .
- Z-configuration control : Use of sterically hindered bases (e.g., DBU) to favor the Z-isomer during the Knoevenagel condensation step .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (methanol/water) to achieve >95% purity .
Q. How is the compound characterized structurally, and what analytical methods are recommended?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and Z-configuration, with diagnostic peaks for the methylene group (δ 6.8–7.2 ppm) and thiazolo-triazole protons .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 567.12) .
- X-ray crystallography : Resolves absolute stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Q. What stability considerations are essential during storage and experimental use?
- pH sensitivity : Degrades rapidly under acidic (pH < 4) or alkaline (pH > 10) conditions; store in neutral buffers (e.g., PBS at pH 7.4) .
- Light and temperature : Light-sensitive; store in amber vials at –20°C to prevent photoisomerization and thermal decomposition .
Advanced Research Questions
Q. How can researchers optimize reaction yields for scale-up synthesis?
- Catalyst screening : Pd(PPh₃)₄ for Suzuki couplings (yields >80% vs. 50–60% without catalysts) .
- Solvent optimization : DMF improves solubility of intermediates compared to THF, reducing side products .
- Temperature gradients : Stepwise heating (e.g., 50°C → 100°C) during cyclization minimizes byproducts .
Q. What strategies are used to analyze contradictory bioactivity data across structural analogs?
- Comparative SAR studies : Evaluate substituent effects (e.g., allyloxy vs. ethoxy groups) on target binding using:
- Metabolic stability assays : LC-MS/MS quantifies metabolite formation (e.g., oxidative cleavage of allyloxy groups) to explain reduced activity .
Q. How do substituents on the pyrazole and thiazolo-triazole rings influence biological activity?
- Pyrazole ring modifications :
- 4-Allyloxy-3-methylphenyl group : Enhances lipophilicity (logP = 3.2), improving blood-brain barrier penetration in CNS-targeted studies .
- Electron-withdrawing groups (e.g., nitro) : Increase electrophilicity, boosting anticancer activity (IC₅₀ = 2.1 µM vs. 8.7 µM for methoxy analogs) .
- Thiazolo-triazole core : The 2-thioxo group stabilizes π-π stacking with aromatic residues in target proteins (e.g., EGFR) .
Q. What computational methods validate the compound’s mechanism of action?
- Molecular dynamics simulations : Simulate binding to ATP-binding pockets (e.g., EGFR TK domain) over 100 ns trajectories to assess stability .
- DFT calculations : Predict redox potentials for thiol-disulfide exchange reactions relevant to antioxidant activity .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors, hydrophobic regions) to guide analog design .
Q. How can researchers address discrepancies in cytotoxicity profiles across cell lines?
- Panel testing : Screen against NCI-60 cancer cell lines to identify lineage-specific sensitivities (e.g., GI₅₀ = 1.5 µM in HeLa vs. 12 µM in MCF-7) .
- Resistance assays : Co-treat with P-glycoprotein inhibitors (e.g., verapamil) to assess efflux pump involvement .
- Transcriptomics : RNA-seq analysis of treated cells to correlate gene expression (e.g., apoptosis markers) with activity .
Methodological Recommendations
- Synthetic reproducibility : Document reaction atmospheres (N₂/Ar) to prevent oxidation of thiol intermediates .
- Bioassay controls : Include structurally related analogs (e.g., pyrazole-free derivatives) as negative controls in activity studies .
- Data validation : Triangulate NMR, MS, and HPLC results to confirm batch consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
